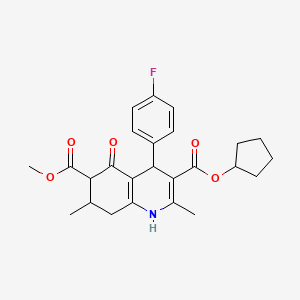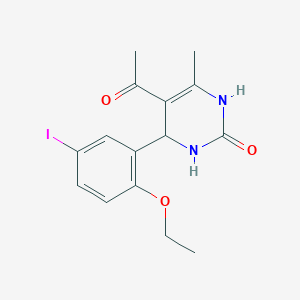![molecular formula C21H20ClN3O4 B4140299 N-allyl-N'-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea](/img/structure/B4140299.png)
N-allyl-N'-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea
Vue d'ensemble
Description
N-allyl-N'-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as AC-42 and is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). In
Mécanisme D'action
AC-42 acts as a positive allosteric modulator of N-allyl-N'-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The activation of N-allyl-N'-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea leads to the activation of intracellular signaling pathways that regulate neuronal excitability, synaptic plasticity, and neurotransmitter release. AC-42 enhances the activity of N-allyl-N'-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea by binding to a specific site on the receptor, which increases the affinity of the receptor for its endogenous ligand glutamate.
Biochemical and Physiological Effects
AC-42 has been shown to have a range of biochemical and physiological effects. It increases the release of dopamine and other neurotransmitters in the brain, which may contribute to its therapeutic effects. AC-42 also enhances synaptic plasticity and long-term potentiation, which are important mechanisms for learning and memory. Additionally, AC-42 has been found to reduce inflammation and oxidative stress in the brain, which may be beneficial in treating neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
AC-42 has several advantages for lab experiments. It is a highly selective and potent modulator of N-allyl-N'-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea, which allows for precise control of receptor activity. It also has good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, AC-42 has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Orientations Futures
There are several future directions for research on AC-42. One area of interest is its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. AC-42 has been found to reduce inflammation and oxidative stress in the brain, which are key factors in the development of these diseases. Another area of research is its potential in treating drug addiction and withdrawal symptoms. AC-42 has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models, and further studies are needed to explore its potential in humans. Additionally, there is a need for more studies on the long-term safety and efficacy of AC-42 in humans.
Applications De Recherche Scientifique
AC-42 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. Moreover, it has been found to improve cognitive function and memory in preclinical studies. AC-42 has also been investigated for its potential in treating drug addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-prop-2-enylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4/c1-3-12-24(21(28)23-15-6-4-14(22)5-7-15)18-13-19(26)25(20(18)27)16-8-10-17(29-2)11-9-16/h3-11,18H,1,12-13H2,2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTPSVKYLBHXSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC=C)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-prop-2-en-1-ylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-bromo-2-(2-chlorobenzyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140222.png)
![3-[(4-methoxy-3-nitrobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4140228.png)
![isopropyl 3-({[(4-allyl-5-{[(3,4-dichlorobenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4140232.png)




![N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea](/img/structure/B4140281.png)
![N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)pentanamide](/img/structure/B4140308.png)
![4,10-bis[2-(3,4-dimethoxyphenyl)ethyl]-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4140313.png)
![5-chloro-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B4140321.png)
![2-[(4-amino-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(diphenylmethyl)acetamide](/img/structure/B4140325.png)

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4140335.png)